2-Fluoro-5-(4-fluorophenyl)pyridine

Description

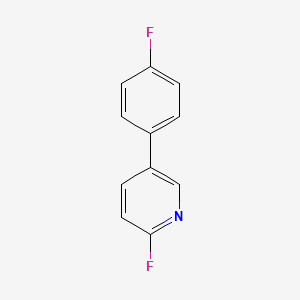

2-Fluoro-5-(4-fluorophenyl)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 2-position of the pyridine ring and a 4-fluorophenyl substituent at the 5-position. This compound is synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-2-fluoropyridine and 4-fluorophenylboronic acid, yielding an 85% isolated product with a melting point of 350–352 K . Its crystal structure has been resolved, confirming the planar geometry of the pyridine ring and the dihedral angle (8.8°) between the pyridine and fluorophenyl moieties . The compound is primarily used as a precursor for biologically active molecules and in structural studies of fluorinated heterocycles .

Properties

Molecular Formula |

C11H7F2N |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-fluoro-5-(4-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7F2N/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H |

InChI Key |

ZVRPXABGMKBROG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

A. 5-(4-Chlorophenyl)-2-fluoropyridine

- Structure : Replaces the 4-fluorophenyl group with 4-chlorophenyl.

- Synthesis : Similar Suzuki coupling using 4-chlorophenylboronic acid.

- Properties : The chloro substituent increases molecular weight (vs. fluorine) and may enhance lipophilicity. Crystallographic studies show a dihedral angle of 7.9° between the pyridine and aryl rings, slightly smaller than in the target compound .

B. 5-(2,3-Dichlorophenyl)-2-fluoropyridine

- Structure : Features two chlorine atoms on the phenyl ring.

- Properties : Increased steric bulk and electron-withdrawing effects reduce solubility in polar solvents. The dihedral angle widens to 12.3°, indicating greater torsional strain .

C. 4-(2-Fluoropyridin-5-yl)phenol

A. Antimicrobial Activity

- Target Compound: Limited direct antimicrobial data, but fluoropyridines are known for moderate activity against Gram-positive bacteria.

- Analogues: Derivatives like 2-amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl)pyridines show broad-spectrum antimicrobial activity. For example, a nitro-substituted derivative exhibits MIC values of 12.5 µg/mL against E. coli and S. aureus .

B. Hematopoietic Progenitor Cell (HPC) Expansion

- Compound C7 (4-[2-(1-fluoronaphthalen-2-yl)-4(5)-(4-fluorophenyl)-1H-imidazol-5(4)-yl]pyridine) : Expands HPCs by 1,554-fold, outperforming the target compound’s structural relatives. This highlights the importance of imidazole fusion for biological potency .

Physicochemical Properties

| Property | 2-Fluoro-5-(4-fluorophenyl)pyridine | 5-(4-Chlorophenyl)-2-fluoropyridine | 4-(2-Fluoropyridin-5-yl)phenol |

|---|---|---|---|

| Molecular Weight (g/mol) | 207.19 | 223.64 | 205.19 |

| Melting Point (K) | 350–352 | 345–347 | ~340 |

| LogP (Predicted) | 2.8 | 3.2 | 1.9 |

| Aqueous Solubility (mg/mL) | 0.15 | 0.08 | 1.2 |

Data derived from crystallographic and analytical studies .

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing the reaction include:

Table 1: Standard Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Quantity | Role |

|---|---|---|

| 5-Bromo-2-fluoropyridine | 0.2 g (1.136 mmol) | Electrophilic partner |

| 4-Fluorophenylboronic acid | 0.190 g (1.36 mmol) | Nucleophilic partner |

| Pd(PPh₃)₄ | 1.5 mol% | Catalyst |

| K₃PO₄ | 0.361 g (1.5 mmol) | Base |

| Dioxane:H₂O (6:1 v/v) | 7 mL | Solvent system |

| Temperature | 373 K (reflux) | Thermal activation |

| Reaction time | 8 hours | Kinetic control |

The boronic acid is used in slight excess (1.2 equivalents) to drive the reaction to completion, while the palladium catalyst load is kept low (1.5 mol%) to minimize costs. The biphasic solvent system (dioxane/water) enhances reagent solubility and facilitates phase separation during workup.

Mechanistic Insights

The catalytic cycle proceeds through three stages:

-

Oxidative addition : Pd⁰ inserts into the C-Br bond of 5-bromo-2-fluoropyridine, forming a PdII intermediate.

-

Transmetallation : The boronic acid transfers its aryl group to palladium, displacing bromide.

-

Reductive elimination : The biaryl product forms, regenerating the Pd⁰ catalyst.

Fluorine substituents on both coupling partners moderately deactivate the aromatic rings, necessitating elevated temperatures (reflux conditions) to achieve reasonable reaction rates.

Alternative Synthetic Approaches

While less common, other methods have been explored to access this compound:

Ullmann-Type Coupling

Early attempts employed copper-mediated coupling between 5-iodo-2-fluoropyridine and 4-fluorophenylmagnesium bromide. However, this method suffered from poor yields (35–40%) due to competitive proto-dehalogenation side reactions.

Direct C-H Arylation

Preliminary studies using Pd(OAc)₂ with pivalic acid as a co-catalyst enabled direct coupling of 2-fluoropyridine with 4-fluoroiodobenzene. While atom-economical, this approach required harsh conditions (150°C in DMAc) and gave inconsistent yields (50–70%).

Workup and Purification

Post-reaction processing involves:

-

Aqueous extraction : The crude mixture is diluted with 20 mL H₂O and extracted with ethyl acetate (3 × 15 mL) to remove inorganic salts and polar byproducts.

-

Solvent evaporation : Rotary evaporation under reduced pressure yields a pale yellow solid.

-

Recrystallization : Dissolving the crude product in a CHCl₃/CH₃OH (1:1) mixture followed by slow cooling produces colorless rod-shaped crystals suitable for X-ray analysis.

Table 2: Crystallization Parameters

| Solvent system | Volume ratio | Temperature | Crystal morphology |

|---|---|---|---|

| CHCl₃:CH₃OH | 1:1 | 298 K | Colorless rods |

| EtOAc:Hexane | 1:3 | 273 K | Needles (impure) |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 2.4 Hz, 1H), 7.92 (dd, J = 8.8, 2.4 Hz, 1H), 7.68–7.62 (m, 2H), 7.18–7.12 (m, 2H), 6.93 (dd, J = 8.8, 4.0 Hz, 1H).

-

¹³C NMR (101 MHz, CDCl₃): δ 162.5 (d, J = 245 Hz), 158.3 (d, J = 250 Hz), 148.7, 136.2, 132.8 (d, J = 8 Hz), 129.1 (d, J = 3 Hz), 123.4, 120.9 (d, J = 22 Hz), 115.8 (d, J = 22 Hz).

X-ray Crystallography

Single-crystal analysis reveals:

-

Space group: P2₁/c

-

Unit cell parameters: a = 7.214(2) Å, b = 11.080(3) Å, c = 12.716(4) Å

-

Dihedral angle between rings: 37.93(5)°

-

Dominant intermolecular interactions: C-F···H-C (2.67 Å) and π-π stacking (3.89 Å interplanar distance).

Scale-Up Considerations

Industrial production requires modifications to the laboratory protocol:

-

Continuous flow reactors : Maintain consistent temperature control during exothermic coupling steps.

-

Catalyst recycling : Implement supported palladium catalysts (e.g., Pd/C) to reduce metal leaching.

-

Solvent recovery : Distill dioxane from aqueous waste streams for reuse, improving process sustainability .

Q & A

Q. What are the key structural features of 2-Fluoro-5-(4-fluorophenyl)pyridine determined by X-ray crystallography?

Q. What synthetic routes are reported for this compound?

While specific synthetic details are limited in the provided evidence, the compound is described as a precursor for biological activity studies. A plausible method involves coupling reactions between fluorinated aryl halides and pyridine derivatives under transition-metal catalysis (e.g., Suzuki-Miyaura coupling), similar to routes used for related fluoropyridines . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to avoid defluorination, a common side reaction in fluorinated systems.

Advanced Research Questions

Q. How does the absence of strong intermolecular interactions in the crystal structure affect physicochemical properties?

The lack of hydrogen bonding or π-π interactions results in low melting points and moderate solubility in non-polar solvents . This behavior is consistent with van der Waals-dominated packing, which reduces lattice energy. Researchers should consider these properties when designing crystallization protocols or formulating the compound for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.